molecular formula C9H5BrF3NO4 B12857992 1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone

1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B12857992
M. Wt: 328.04 g/mol
InChI Key: VFLZQCAMWRXBRJ-UHFFFAOYSA-N
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Description

1-[3-Bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone is an organic compound with the molecular formula C9H5BrF3NO4 It is characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl ethanones.

Scientific Research Applications

1-[3-Bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The presence of the nitro group can facilitate electron transfer reactions, while the bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can lead to the modulation of biological pathways and the exertion of various effects.

Comparison with Similar Compounds

  • 1-(4-Bromo-3-nitrophenyl)ethanone
  • 4-Bromo-3’-nitroacetophenone
  • 1-Bromo-2-nitro-4-acetyl-benzene

Comparison: 1-[3-Bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs, which lack the trifluoromethoxy group.

Properties

Molecular Formula

C9H5BrF3NO4

Molecular Weight

328.04 g/mol

IUPAC Name

1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H5BrF3NO4/c1-4(15)5-2-6(10)8(18-9(11,12)13)7(3-5)14(16)17/h2-3H,1H3

InChI Key

VFLZQCAMWRXBRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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